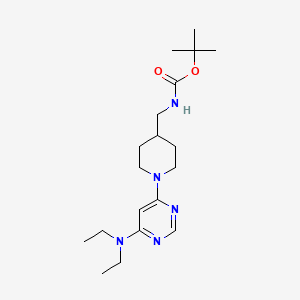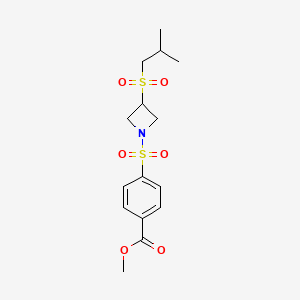
Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate: . This compound features a complex molecular structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes may include:
Sulfonylation: Introduction of the sulfonyl group using reagents such as isobutylsulfonyl chloride.
Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to their corresponding less oxidized forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Methyl 4-(azetidin-1-yl)sulfonylbenzoate: Similar structure but lacks the isobutylsulfonyl group.
Methyl 4-(3-(propylsulfonyl)azetidin-1-yl)sulfonylbenzoate: Similar structure with a shorter alkyl chain on the sulfonyl group.
Uniqueness: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S2/c1-11(2)10-23(18,19)14-8-16(9-14)24(20,21)13-6-4-12(5-7-13)15(17)22-3/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZGHDISVSAYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2919367.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
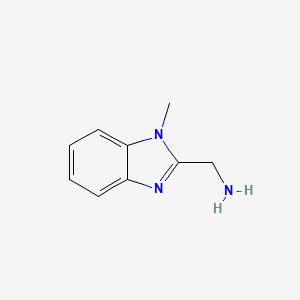
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2919381.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
![1-{5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2919383.png)
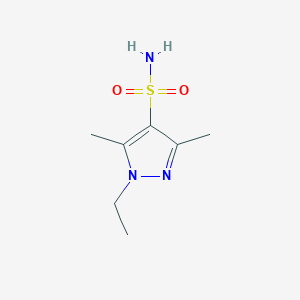
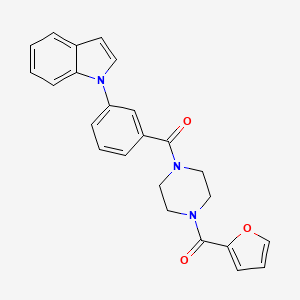
![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)
